N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3OS and its molecular weight is 452.01. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One notable application of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness as corrosion inhibitors for carbon steel in a 1 M HCl solution. These compounds showed superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. The study highlighted the potential of these compounds to be adsorbed onto surfaces through both physical and chemical means, offering valuable insights into their practical applications in protecting metals from corrosion Hu et al., 2016.
Antimicrobial and Anti-inflammatory Activities
Another significant area of research involves evaluating the therapeutic potential of benzothiazole derivatives. Lynch et al. (2006) explored the synthesis and activity of four benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline. Some of these compounds demonstrated anti-inflammatory activity, suggesting their potential as therapeutic agents. The study also reported on the structural elucidation of these compounds, providing a foundation for future research into their medicinal applications Lynch et al., 2006.
Generation of Structurally Diverse Libraries
The versatility of benzothiazole derivatives is also evident in their use in generating structurally diverse chemical libraries. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions. This approach facilitated the creation of a wide array of compounds, demonstrating the potential of benzothiazole derivatives in diversifying chemical libraries and discovering novel compounds with various applications Roman, 2013.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-phenylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS.ClH/c1-27(2)17-8-18-28(25-26-22-11-6-7-12-23(22)30-25)24(29)21-15-13-20(14-16-21)19-9-4-3-5-10-19;/h3-7,9-16H,8,17-18H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVUWBYGOKWMGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.